molecular formula C6H12N2O B6148730 1-(methylamino)cyclobutane-1-carboxamide CAS No. 1179641-67-8

1-(methylamino)cyclobutane-1-carboxamide

Cat. No.: B6148730
CAS No.: 1179641-67-8
M. Wt: 128.2
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Description

1-(methylamino)cyclobutane-1-carboxamide is a useful research compound. Its molecular formula is C6H12N2O and its molecular weight is 128.2. The purity is usually 95.
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Properties

CAS No.

1179641-67-8

Molecular Formula

C6H12N2O

Molecular Weight

128.2

Purity

95

Origin of Product

United States

Significance of Cyclobutane Scaffolds in Modern Organic Synthesis and Materials Science

The cyclobutane (B1203170) ring, a four-membered carbocycle, was once considered a mere curiosity due to its significant ring strain. However, this very strain is now recognized as a source of unique chemical reactivity and three-dimensional structure that can be exploited in various scientific domains.

In modern organic synthesis , cyclobutane derivatives serve as versatile building blocks. Their strained ring can be selectively opened to afford linear molecules with specific stereochemistry, a strategy that has been employed in the total synthesis of complex natural products. The controlled ring-expansion and ring-contraction of cyclobutane systems also provide access to other carbocyclic and heterocyclic frameworks that are otherwise difficult to synthesize. Furthermore, the puckered conformation of the cyclobutane ring allows for the precise spatial arrangement of substituents, which is a critical aspect in asymmetric synthesis and catalysis. researchgate.netbaranlab.org

In the realm of materials science , the incorporation of cyclobutane moieties into polymers can significantly influence their physical properties. The rigid and compact nature of the cyclobutane ring can enhance the thermal stability and mechanical strength of polymeric materials. Moreover, the photochemical [2+2] cycloaddition used to form cyclobutane rings is a powerful tool for creating cross-linked polymers and photosensitive materials. These materials have found applications in areas ranging from photolithography to the development of self-healing polymers and molecular switches.

The significance of the cyclobutane scaffold is underscored by its presence in a number of biologically active natural products and pharmaceutical drugs. nih.govru.nlnih.govexlibrisgroup.comlifechemicals.com The unique three-dimensional arrangement of functional groups on a cyclobutane ring can lead to high-affinity interactions with biological targets.

PropertyDescriptionSignificance in Synthesis & Materials
Ring Strain The deviation of bond angles from the ideal 109.5° for sp³ hybridized carbon atoms.Provides a driving force for ring-opening reactions, enabling access to diverse molecular architectures.
Puckered Conformation A non-planar arrangement of the four carbon atoms.Allows for specific spatial orientation of substituents, crucial for stereoselective synthesis and molecular recognition.
Photochemical Reactivity The ability to be formed through [2+2] cycloaddition reactions upon exposure to light.Enables the synthesis of photosensitive materials, cross-linked polymers, and complex molecular scaffolds.
Rigidity The constrained nature of the four-membered ring.Imparts thermal stability and mechanical strength to polymers and provides a rigid scaffold for drug design.

Overview of Substituted Cyclobutane Carboxamides As Unique Structural Motifs

Substituted cyclobutane (B1203170) carboxamides represent a specific and highly valuable subclass of cyclobutane derivatives. The presence of the carboxamide functional group (-CONH₂) introduces a site for hydrogen bonding and potential coordination with metal ions, further expanding the chemical and biological utility of the cyclobutane scaffold.

The combination of the rigid, three-dimensional cyclobutane ring and the polar, planar amide group creates a unique structural motif that is particularly relevant in medicinal chemistry. The cyclobutane core can act as a conformationally restricted scaffold, holding the amide group and other substituents in well-defined spatial orientations. This pre-organization can lead to enhanced binding affinity and selectivity for biological targets, a key objective in drug discovery. By replacing more flexible acyclic or larger cyclic systems with a cyclobutane ring, it is often possible to improve the metabolic stability and pharmacokinetic properties of a drug candidate. nih.govnih.govexlibrisgroup.com

The synthesis of substituted cyclobutane carboxamides can be achieved through various synthetic routes, often involving the functionalization of a pre-formed cyclobutane ring or the construction of the ring through cycloaddition reactions. The ability to introduce a diverse range of substituents at different positions on the cyclobutane ring allows for the fine-tuning of the molecule's properties for specific applications.

Structural FeatureContribution to the Motif's Uniqueness
Cyclobutane Ring Provides a rigid, three-dimensional scaffold that restricts the conformation of attached functional groups.
Carboxamide Group Introduces a polar, planar functional group capable of hydrogen bonding, which is crucial for molecular recognition.
Substituents Allow for the modulation of steric and electronic properties, enabling the optimization of the molecule for specific targets or applications.

Scope and Research Imperatives for 1 Methylamino Cyclobutane 1 Carboxamide

Strategies for Cyclobutane Ring Construction

The creation of substituted cyclobutanes is a focal point of modern organic synthesis. nih.gov Key strategies include [2+2] cycloadditions, organocatalytic methods, and various cyclization and ring-forming reactions. nih.govacs.org

[2+2] Cycloaddition Approaches for Stereoselective Ring Formation

The [2+2] cycloaddition is a powerful and frequently utilized photochemical reaction for constructing cyclobutane rings. acs.orgkib.ac.cn This approach involves the union of two olefinic components to form the four-membered ring. researchgate.net Achieving high regio- and stereoselectivity is a key focus in the development of these methods. acs.org

Keteniminium ions, as nitrogen analogues of ketenes, display high reactivity towards olefins. nih.gov The intramolecular [2+2] cycloaddition of keteniminium salts derived from ω-unsaturated amides and chiral pyrrolidines offers a pathway to chiral cyclobutanones. researchgate.net The choice of the chiral auxiliary, such as 2,5-dimethylpyrrolidine, can significantly influence the yield and facial selectivity of the cycloaddition. researchgate.net This method provides a stereoselective entry into challenging substituted cyclobutane systems. nih.gov

Catalyst/AuxiliaryReactantsProductKey Features
Chiral Pyrrolidinesω-Unsaturated amides, OlefinsChiral CyclobutanonesHigh facial selectivity, good yields. researchgate.net

This table summarizes the key components and outcomes of chiral keteniminium salt-mediated asymmetric acylation of olefins for cyclobutane synthesis.

Intramolecular [2+2] cycloadditions are particularly effective for establishing controlled stereochemistry in the resulting cyclobutane ring. nih.govacs.org These reactions can be promoted through various means, including photochemically or through catalysis. acs.orgnih.gov For instance, visible light-induced energy transfer using a polypyridyl iridium(III) catalyst can facilitate the intramolecular [2+2] cycloaddition of dienones to form bridged cyclobutanes with excellent regioselectivity. nih.gov The stereochemical outcome of these reactions can often be predicted and controlled based on the conformation of the starting material and the nature of the tether connecting the two reacting olefin units. acs.org The use of chiral catalysts or auxiliaries in these reactions can lead to the formation of enantioenriched cyclobutane products. kib.ac.cnresearchgate.net

Reaction TypeCatalyst/ConditionsSubstrateProductStereocontrol
PhotocycloadditionVisible Light, Iridium(III) catalystDienonesBridged CyclobutanesExcellent Regioselectivity. nih.gov
Cu(I)-catalyzed PhotocycloadditionCu(I) salt, lightDiolefins with 3-atom tetherBicyclo[n.2.0] systemsHigh Diastereoselectivity. acs.org
Asymmetric CycloadditionChiral Keteniminium Saltsω-Unsaturated amidesChiral CyclobutanonesHigh Enantioselectivity. researchgate.net

This table highlights different intramolecular [2+2] cycloaddition strategies for achieving stereocontrolled cyclobutane synthesis.

A recently developed strategy for synthesizing polysubstituted cyclobutanes involves a photoredox-catalyzed radical strain-release/ acs.orgacs.org-rearrangement cascade (SRRC). nih.govrsc.orgrsc.org This method utilizes strained bicyclo[1.1.0]butanes (BCBs) and cyclobutenes as radical acceptors and α-silylamines as radical precursors. nih.govrsc.org The reaction proceeds under mild conditions and demonstrates good functional group tolerance, providing access to a variety of structurally diverse 1,1,3- and 1,1,2-trisubstituted cyclobutanes. nih.govrsc.org This approach represents a departure from traditional [2+2] cycloadditions and offers a novel way to construct complex cyclobutane scaffolds. nih.gov Another related method is a photoredox-catalyzed deboronative radical addition–polar cyclization cascade, which allows for the synthesis of cyclobutanes from alkylboronic esters and haloalkyl alkenes. scite.ainih.gov

Reaction TypeKey ReagentsProduct TypeKey Advantages
Photoredox SRRCα-Silylamines, Bicyclo[1.1.0]butanes/CyclobutenesPolysubstituted CyclobutanesMild conditions, good functional group tolerance. nih.govrsc.orgrsc.org
Deboronative Radical Addition-Polar CyclizationAlkylboronic esters, Haloalkyl alkenesStructurally Diverse CyclobutanesFragment coupling-based approach. scite.ainih.gov

This table outlines modern photoredox-catalyzed cascade reactions for the synthesis of complex cyclobutane structures.

Organocatalytic Enantioselective Synthesis of Cyclobutane Intermediates

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral cyclobutane derivatives. nih.govbohrium.com These methods often rely on the activation of substrates through the formation of iminium or enamine intermediates. bohrium.com For example, a vinylogous Friedel–Crafts alkylation initiated by tandem iminium–enamine activation of enals can lead to the formation of pyrrole-functionalized cyclobutanes with three contiguous stereocenters in excellent regio-, diastereo-, and enantiocontrol. rsc.org Another approach involves the direct vinylogous Michael addition of β,γ-unsaturated amides to nitroolefins using a squaramide catalyst, followed by cyclization to afford cyclobutane derivatives with high enantioselectivity. sci-hub.se

Catalysis TypeCatalystReactionProductStereocontrol
Iminium-Enamine Tandem CatalysisOrganocatalystVinylogous Friedel–Crafts/[2+2] CycloadditionPyrrole-functionalized CyclobutanesExcellent Regio-, Diastereo-, and Enantiocontrol. rsc.org
Squaramide CatalysisSquaramideVinylogous Michael Addition/CyclizationSubstituted CyclobutanesExcellent Enantioselectivities (up to 99% ee). sci-hub.se
Bifunctional CatalysisBifunctional CatalystAnnulation of Aldehydes and NitroolefinsCyclobutane DerivativesHigh Stereoselectivity. sci-hub.se

This table details various organocatalytic strategies for the enantioselective synthesis of cyclobutane intermediates.

Alternative Cyclization and Ring-Forming Reactions

Beyond [2+2] cycloadditions, several other cyclization and ring-forming reactions are employed for the synthesis of cyclobutanes. Ring-expansion reactions of cyclopropylcarbinyl precursors and ring contractions of larger rings are viable strategies. nih.govnih.gov For instance, a tandem Wittig reaction-ring contraction of α-hydroxycyclobutanone with phosphonium (B103445) ylides can produce highly functionalized cyclopropanecarbaldehydes, demonstrating the interplay between different ring sizes. nih.gov Conversely, the stereoselective contraction of pyrrolidines can lead to the formation of cyclobutanes with excellent stereocontrol. acs.org Additionally, palladium-catalyzed cross-coupling reactions of cyclobutanone-derived N-sulfonylhydrazones provide access to various cyclobutane-containing structures. organic-chemistry.org The enantioselective synthesis of cyclobutanes can also be achieved through a sequential rhodium-catalyzed bicyclobutanation followed by a copper-catalyzed homoconjugate addition. nih.gov

Reaction TypeStarting MaterialKey ReagentsProduct
Ring ContractionPyrrolidinesIodonitrene speciesStereodefined Cyclobutanes. acs.org
Tandem Wittig/Ring Contractionα-HydroxycyclobutanonePhosphonium ylidesFunctionalized Cyclopropanecarbaldehydes. nih.gov
Cross-CouplingCyclobutanone (B123998) N-sulfonylhydrazonesAryl/Benzyl halides, Palladium catalystCyclobutenes, Methylenecyclobutanes. organic-chemistry.org
Bicyclobutanation/Homoconjugate Addition(E)-2-diazo-5-arylpent-4-enoatesRhodium and Copper catalystsDensely Functionalized Cyclobutanes. nih.gov

This table presents a selection of alternative methods for the construction of cyclobutane and related ring systems.

Introduction and Functionalization of Amino and Carboxamide Moieties

The core challenge in synthesizing this compound lies in the controlled installation of the N-methylamino group and the primary carboxamide at the C1 position of the cyclobutane ring. The following sections detail specific methodologies for achieving these transformations.

Reductive Amination Strategies for Methylamino Group Installation

Reductive amination, also known as reductive alkylation, is a cornerstone of amine synthesis. wikipedia.org This process transforms a carbonyl group into an amine through an intermediate imine, which is subsequently reduced. wikipedia.orgmasterorganicchemistry.com It is a highly versatile and widely used method for forming carbon-nitrogen bonds in a controlled manner. masterorganicchemistry.com

Classical reductive amination provides a direct and robust route for installing the methylamino group onto a cyclobutanone precursor. The reaction typically occurs in a one-pot procedure where a ketone, such as 1-oxo-cyclobutanecarboxylic acid or its ester derivative, reacts with methylamine (B109427) under weakly acidic conditions to form an intermediate imine (or iminium ion). youtube.com This intermediate is then reduced in situ by a suitable reducing agent to yield the desired N-methylated amine. masterorganicchemistry.comyoutube.com

Several reducing agents are commonly employed, each with distinct reactivity and selectivity profiles. The choice of reagent is critical to selectively reduce the imine in the presence of the starting ketone. researchgate.net

Sodium Borohydride (NaBH₄): While a powerful reductant for both imines and carbonyls, its use requires careful control, often in a stepwise procedure, to avoid reduction of the starting ketone before imine formation. wikipedia.orgyoutube.com

Sodium Cyanoborohydride (NaBH₃CN): This is a milder and more selective reducing agent than NaBH₄. It is stable in weakly acidic solutions and is particularly effective at reducing iminium ions faster than ketones, making it ideal for one-pot reductive aminations. wikipedia.orgmasterorganicchemistry.comyoutube.com

Sodium Triacetoxyborohydride (NaBH(OAc)₃): Known as STAB, this is another mild and selective reagent that is often preferred for its non-toxic byproducts and high efficiency in reducing a wide variety of aldehydes and ketones in the presence of amines. wikipedia.orgorganic-chemistry.org

α-Picoline-borane: This reagent has proven to be a mild and efficient alternative for one-pot reductive aminations, with successful applications in various solvents, including methanol (B129727) and water. researchgate.netorganic-chemistry.org

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing Agent Formula Key Characteristics
Sodium Borohydride NaBH₄ Strong reducing agent; can reduce both ketones and imines. wikipedia.org
Sodium Cyanoborohydride NaBH₃CN Mild and selective; reduces imines faster than ketones; toxic cyanide byproduct. wikipedia.orgmasterorganicchemistry.com
Sodium Triacetoxyborohydride NaBH(OAc)₃ Mild and selective; non-toxic byproducts; general reagent for reductive amination. wikipedia.orgorganic-chemistry.org

The efficiency of classical reductive amination makes it a workhorse in organic synthesis for producing primary, secondary, and tertiary amines. youtube.comyoutube.com

Biocatalysis offers a green and highly selective alternative to classical chemical methods for amine synthesis. wikipedia.org Engineered enzymes, specifically imine reductases (IREDs) and a subclass known as reductive aminases (RedAms), have emerged as powerful tools for asymmetric reductive amination, producing chiral amines with high enantiomeric purity. nih.govresearchgate.net

These NAD(P)H-dependent enzymes catalyze the reduction of an imine to an amine. nih.govresearchgate.net A key distinction lies in their catalytic mechanism:

Imine Reductases (IREDs): These enzymes primarily catalyze the asymmetric reduction of a pre-formed imine, which exists in equilibrium with the ketone and amine in the reaction mixture. nih.govnih.gov For the reaction to proceed efficiently, a high excess of the amine component is often required to shift the equilibrium towards imine formation. taylorandfrancis.com

Reductive Aminases (RedAms): This specialized subclass of IREDs is capable of catalyzing the entire reductive amination sequence within its active site. nih.gov They possess catalytic residues that facilitate both the condensation of the ketone and amine to form the imine and its subsequent stereoselective reduction, making them true "reductive aminases". taylorandfrancis.com

The application of protein engineering has been instrumental in developing these enzymes for industrial use. By modifying amino acid residues in the active site, scientists have been able to enhance enzyme stability, improve activity, and broaden the substrate scope to accept bulky substrates that might not be processed by wild-type enzymes. nih.govnih.gov This technology has enabled the synthesis of a wide range of chiral primary and secondary amines on scales ranging from milligrams to tons. nih.gov

Table 2: Comparison of IREDs and RedAms for Biocatalytic Reductive Amination

Enzyme Class Primary Function Mechanism Typical Reaction Conditions
Imine Reductase (IRED) Asymmetric reduction of C=N bonds. nih.govresearchgate.net Recruits imine formed in solution for reduction. nih.gov Requires a large excess of the amine substrate to favor imine formation. taylorandfrancis.com

| Reductive Aminase (RedAm) | Catalyzes the full reductive amination of a ketone with an amine. nih.gov | Binds both ketone and amine to catalyze imine formation and subsequent reduction in the active site. taylorandfrancis.com | Can operate at or near stoichiometric ratios of ketone and amine. nih.gov |

Carboxamide Formation Methodologies

The final functionalization step is the formation of the primary carboxamide. This can be achieved through several synthetic routes starting from a carboxylic acid or, more commonly, an ester derivative.

The conversion of an ester, such as methyl or ethyl 1-(methylamino)cyclobutane-1-carboxylate, into the corresponding primary amide is a fundamental transformation. This is typically achieved by aminolysis, which involves the reaction of the ester with ammonia (B1221849) or an amine. khanacademy.org While seemingly straightforward, the direct amidation of unactivated esters can be challenging and often requires forcing conditions or catalysis. mdpi.com

Recent advancements have focused on developing catalytic systems to facilitate this reaction under milder conditions:

Base-Promoted Amidation: Strong bases like potassium tert-butoxide (KOtBu) can promote the direct amidation of esters, even under solvent-free or mechanochemical (ball-milling) conditions. researchgate.net

Metal Catalysis: Transition metal catalysts, particularly nickel complexes with N-heterocyclic carbene (NHC) ligands, have been shown to effectively catalyze the amidation of methyl esters with a broad range of amines. mdpi.com

Lanthanide Catalysis: Heterobimetallic lanthanide-sodium complexes have been developed for the solvent-free amidation of esters at relatively mild temperatures (e.g., 80 °C). mdpi.com

Microwave Irradiation: The use of microwave irradiation can significantly accelerate the reaction, leading to shorter reaction times for the synthesis of amides from esters and amines. researchgate.net

These methods provide a toolkit for converting ester precursors of 1-(methylamino)cyclobutane-1-carboxylate into the target carboxamide, overcoming the traditionally low reactivity of esters toward aminolysis. mdpi.comnih.gov

Table 3: Selected Methodologies for Amidation of Esters

Method Catalyst/Reagent Key Features
Base-Promoted Potassium tert-butoxide (KOtBu) Can be performed under solvent-free and aerobic conditions. researchgate.net
Nickel Catalysis Ni(cod)₂ / IPr (NHC ligand) Broad functional group tolerance for both esters and amines. mdpi.com
Lanthanide Catalysis La-Na heterobimetallic complex Allows for solvent-free conditions at moderate temperatures. mdpi.com

Enzymatic strategies for amide bond formation represent a highly attractive and sustainable alternative to chemical methods, operating under mild aqueous conditions and often with high selectivity. researchgate.net Several classes of enzymes have been identified and engineered for this purpose. nih.govmanchester.ac.uk

ATP-Grasp Enzymes: This family of ligases utilizes the energy from ATP hydrolysis to catalyze the formation of an amide bond. nih.gov The mechanism involves the activation of a carboxylic acid substrate into a reactive acylphosphate intermediate, which is then attacked by a nucleophilic amine to form the amide. researchgate.netnih.gov

Amide Bond Synthetases (ABS): These enzymes also use ATP to activate the carboxylic acid, but they form an acyl-adenylate intermediate. manchester.ac.uk This activated intermediate is then intercepted directly by an amine to yield the amide product. manchester.ac.uk

Carboxylic Acid Reductases (CARs): While their primary function is the reduction of carboxylic acids to aldehydes, CARs have been shown to possess promiscuous amidation activity. polimi.it In the absence of the reducing cofactor NADPH and the presence of an amine, the acyl-adenylate intermediate formed by the enzyme can be trapped by the amine to form an amide bond with high conversion rates. polimi.it

These enzymatic methods avoid the need for harsh coupling reagents or catalysts and can be applied to the synthesis of complex molecules. researchgate.netpolimi.it Engineering efforts continue to expand the substrate scope and improve the efficiency of these biocatalysts for synthetic applications. manchester.ac.uk

Table 4: Enzyme Classes for Biocatalytic Amide Synthesis

Enzyme Family Mechanism of Carboxylate Activation Key Features
ATP-Grasp Ligases Formation of an acylphosphate intermediate. researchgate.netnih.gov Utilizes ATP; common in secondary metabolite biosynthesis. nih.gov
Amide Bond Synthetases (ABS) Formation of an acyl-adenylate intermediate. manchester.ac.uk Standalone enzymes that directly couple acids and amines. manchester.ac.uk

| Carboxylic Acid Reductases (CARs) | Promiscuous reaction via an acyl-adenylate intermediate. polimi.it | Can be repurposed for amidation by omitting NADPH and adding an amine. polimi.it |

Tandem Base-Catalyzed Amidation/aza-Michael Addition

The tandem aza-Michael addition followed by cyclization or another intramolecular reaction is a powerful strategy for constructing nitrogen-containing heterocyclic systems. nih.gov This methodology typically involves the addition of an amine to an electron-deficient α,β-unsaturated compound, which creates a new intermediate that can undergo a subsequent reaction in the same pot. nih.govbeilstein-journals.org In the context of synthesizing analogues of this compound, a hypothetical tandem approach could be envisioned.

The core of this process is the aza-Michael reaction, where a nucleophilic amine adds to a Michael acceptor. nih.gov For instance, the reaction of primary amines with itaconic acid derivatives is known to proceed via an aza-Michael addition, followed by a spontaneous cascade of intramolecular cyclization and amidation to form N-substituted pyrrolidone rings. nih.gov This highlights the potential for a one-pot process combining amine addition and amide formation.

A proposed strategy for a related cyclobutane system could involve a precursor such as a cyclobutene-1-carboxamide. A base-catalyzed aza-Michael addition of methylamine to the activated double bond would generate an enolate intermediate. This intermediate could then be protonated to yield the saturated β-amino carboxamide structure. The success of such a tandem process hinges on the controlled generation of the nucleophilic amine and the presence of a suitable catalyst system, such as a Brønsted basic palladium-μ-hydroxo complex combined with amine salts, which has proven effective for producing β-amino acid derivatives with high enantioselectivity. nih.gov

Stereochemical Control and Diastereoselective Synthesis

Achieving stereochemical control in the synthesis of polysubstituted cyclobutanes is a significant synthetic obstacle. calstate.edu The construction of stereochemically defined cyclobutane molecules requires methods that can precisely control the spatial arrangement of substituents on the strained four-membered ring. calstate.eduacs.org

Novel strategies have been developed to address this, including the highly stereoselective synthesis of cyclobutane derivatives from readily accessible pyrrolidines. acs.org This ring contraction method proceeds via iodonitrene chemistry and demonstrates remarkable stereoretention, allowing for the creation of enantiopure cyclobutane products from chiral pyrrolidine (B122466) precursors. acs.org Mechanistic studies suggest the reaction proceeds through a 1,4-biradical intermediate, which undergoes a rapid and stereoretentive ring closure. acs.orgacs.org This approach has been successfully applied to the formal synthesis of natural products like piperarborenine B. acs.org

Another powerful technique involves the functionalization of bicyclo[1.1.0]butanes (BCBs). Driven by the release of significant ring strain, the cycloaddition of BCBs with reagents like triazolinedione or nitrosoarenes allows for the diastereoselective synthesis of multi-substituted cyclobutanes. rsc.org Subsequent cleavage of the newly formed bonds provides access to cyclobutane derivatives featuring cis-1,3-heteroatom substitutions. rsc.org

The use of chiral catalysts and auxiliaries is fundamental to modern asymmetric synthesis, enabling the production of specific enantiomers or diastereomers. mdpi.com In cyclobutane synthesis, these tools are employed to direct the stereochemical outcome of key bond-forming reactions. mdpi.comnih.gov

Chiral auxiliaries are moieties that are temporarily incorporated into a starting material to guide the stereochemistry of a reaction, after which they are removed. For example, a dioxolane chiral auxiliary has been used on a starting alkene to control the stereochemistry of a [2+2] cycloaddition reaction, affording a chiral cyclobutanone scaffold with a diastereomeric excess (de) of over 95%. mdpi.com

Chiral catalysis, where a small amount of a chiral molecule accelerates a reaction enantioselectively, offers a more atom-economical approach. mdpi.comnih.gov Key examples include:

Organocatalysis : Chiral organocatalysts, such as diarylprolinol ethers, have been used to construct nitrocyclobutanes with four contiguous stereocenters, achieving complete diastereo- and enantiomeric control. mdpi.com Similarly, amino acids like (S)-tryptophan can catalyze enantioselective aldol (B89426) reactions to produce 2,2-disubstituted cyclobutanones. nih.gov

Metal Catalysis : Transition metal complexes with chiral ligands are highly effective. A rhodium-catalyzed asymmetric 1,4-arylation of cyclobutenes using chiral diene ligands has been developed for the efficient synthesis of chiral cyclobutanes with excellent diastereoselectivity and enantioselectivity. nih.gov

The table below summarizes the diastereoselective sulfa-Michael addition to an N-acyl-oxazolidinone-substituted cyclobutene (B1205218) using a base catalyst, demonstrating the synthesis of various thio-cyclobutanes with high diastereomeric ratios. researchgate.net

Entry (Product)Thiol ReagentYield (%)Diastereomeric Ratio (dr)
1 (3a)4-methoxythiophenol94>95:5
2 (3b)4-chlorothiophenol88>95:5
3 (3d)4-(trifluoromethyl)thiophenol89>95:5
4 (3e)4-nitrothiophenol58>95:5
5 (3o)Pyridine-2-thiol70>95:5
6 (3p)Furan-2-ylmethanethiol76>95:5
7 (3t)Cyclohexanethiol8094:6

When a synthesis produces a mixture of diastereomers, a separation step is required to isolate the desired product. calstate.edu The differing physical and chemical properties of diastereomers allow for their separation by various methods.

A notable example involves the synthesis of an AKT kinase inhibitor, where a Grignard reaction on a cyclobutanone derivative yielded a mixture of cis- and trans-diastereomers. calstate.edu The separation was achieved through a chemical resolution process: the mixture was subjected to hydrolysis, which selectively cleaved an ester in the cis-isomer. This difference in reactivity allowed for the extraction and complete isolation of the desired trans-isomer. calstate.edu

More commonly, chromatographic techniques are employed. Silica (B1680970) gel chromatography is a standard method for purifying and separating diastereomeric cyclobutane fragments, relying on the differential adsorption of the isomers to the stationary phase.

Convergent and Divergent Synthetic Approaches for Derivatization

The creation of chemical libraries containing analogues of a lead compound is crucial for drug discovery. Convergent and divergent synthetic strategies are two powerful approaches to achieve this molecular diversity. calstate.edunih.gov

A divergent synthetic approach begins with a common core intermediate that is subsequently subjected to various reactions to produce a wide range of structurally related compounds. calstate.edu This strategy is efficient for rapidly building a library of derivatives. For instance, commercially available 3-oxocyclobutane-1-carboxylic acid can serve as a versatile starting point. Reaction with different Grignard reagents can install various substituents at the 3-position, and subsequent amide coupling with a diverse set of amines provides a library of 3,3-disubstituted cyclobutane-1-carboxamides. calstate.edu C–H functionalization logic also provides a powerful divergent tool, where a directing group on the cyclobutane ring, such as an aminoquinoline group, can guide the palladium-catalyzed arylation of C(sp³)–H bonds to introduce a variety of aryl and heteroaryl groups. nih.govacs.org

A convergent synthetic approach involves preparing complex fragments of the target molecule separately and then joining them together in the final stages of the synthesis. acs.org This approach is often more efficient for highly complex targets. The formal synthesis of piperarborenine B exemplifies this strategy. acs.org In this route, a substituted pyrrolidine is first prepared and then stereospecifically contracted to form the functionalized cyclobutane core. In a separate step, the required aniline (B41778) fragment is prepared. These two complex pieces are then coupled in a final step to furnish the target molecule. acs.org

Mechanistic Investigations of Cyclobutane Ring-Opening and Rearrangement Reactions

The four-membered cyclobutane ring in this compound is characterized by significant ring strain, making it susceptible to ring-opening and rearrangement reactions under various conditions. These transformations can be initiated thermally, photochemically, or through the influence of acidic or basic reagents.

Thermal and Photochemical Ring-Opening:

Thermally induced ring-opening of cyclobutane derivatives often proceeds through a concerted mechanism, governed by the principles of orbital symmetry. For instance, the thermal electrocyclic ring-opening of a cyclobutene, which can be formed in situ from a cyclobutane, would lead to a conjugated diene. nih.gov The stereochemistry of the product is determined by the conrotatory or disrotatory motion of the substituents on the breaking bond. youtube.com

Photochemical activation, on the other hand, typically involves the formation of an excited state that can lead to different reaction pathways. youtube.com Irradiation with UV light can promote an electron to an antibonding orbital, weakening the C-C bonds of the cyclobutane ring and facilitating its cleavage. youtube.com This can lead to the formation of biradical intermediates, which can then undergo various subsequent reactions, including fragmentation or rearrangement. For example, photochemically produced aminocyclobutanes have been shown to act as precursors to dienes in thermal electrocyclic cascade reactions. nih.gov

Acid- and Base-Catalyzed Rearrangements:

The presence of the amino and carboxamide groups can influence the course of ring-opening reactions, particularly under acidic or basic conditions. Protonation of the nitrogen atom of the methylamino group under acidic conditions can facilitate ring cleavage by creating a more electron-deficient ring. Similarly, deprotonation of the carboxamide or methylamino group under basic conditions can initiate rearrangements.

While specific mechanistic studies on this compound are not extensively documented, analogies can be drawn from related cyclobutane systems. For instance, the treatment of aminocyclobutanes with acidic conditions has been shown to induce fragmentation. nih.gov

Reactivity of the Methylamino Group in Functional Group Interconversions

The secondary methylamino group in this compound is a key site of reactivity, participating in a variety of functional group interconversions.

Substitution Reactions with Electrophiles

The nitrogen atom of the methylamino group possesses a lone pair of electrons, rendering it nucleophilic and susceptible to attack by electrophiles. These reactions lead to the formation of new bonds to the nitrogen atom.

Alkylation and Acylation:

The methylamino group can be readily alkylated by reacting with alkyl halides or other electrophilic alkylating agents. Similarly, acylation with acyl chlorides or anhydrides will form the corresponding N-acyl derivative. These reactions typically proceed via a standard SN2 mechanism.

Reaction TypeElectrophile ExampleProduct Type
AlkylationMethyl iodide (CH₃I)Tertiary amine
AcylationAcetyl chloride (CH₃COCl)N,N-disubstituted amide

This table presents hypothetical examples based on the general reactivity of secondary amines.

Nitrogen-Centered Oxidations and Reductions

The nitrogen atom of the methylamino group can undergo both oxidation and reduction, leading to changes in its oxidation state.

Oxidation:

Oxidation of the methylamino group can yield various products depending on the oxidizing agent and reaction conditions. Mild oxidizing agents may lead to the formation of hydroxylamines, while stronger oxidants can result in nitroxides or even cleavage of the C-N bond.

Reduction:

While the methylamino group is already in a reduced state, further reduction is generally not a common transformation unless it is part of a larger reductive process involving other functional groups in the molecule or under specific catalytic conditions.

Transformations Involving the Carboxamide Functionality

The carboxamide group is another versatile functional center within the molecule, capable of undergoing reduction and nucleophilic attack at the carbonyl carbon.

Reduction of the Carboxamide to Amine

One of the most significant transformations of the carboxamide group is its reduction to an amine. This reaction effectively removes the carbonyl oxygen, converting the carboxamide into a primary amine.

A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). rsc.orgnih.gov The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of the carboxamide. This is followed by the coordination of the aluminum to the oxygen atom, making it a better leaving group. A second hydride transfer and subsequent workup lead to the formation of the corresponding diamine, 1-(methylaminomethyl)cyclobutan-1-amine.

Table of Reducing Agents for Carboxamide Reduction:

ReagentConditionsProduct
Lithium Aluminum Hydride (LiAlH₄)Ethereal solvent (e.g., THF, diethyl ether), followed by aqueous workup1-(methylaminomethyl)cyclobutan-1-amine
Borane (BH₃) complexes (e.g., BH₃·THF)Anhydrous conditions1-(methylaminomethyl)cyclobutan-1-amine

This table provides common reagents for the reduction of amides, applicable to this compound.

Nucleophilic Reactions at the Carbonyl Center

The carbonyl carbon of the carboxamide is electrophilic and can be attacked by various nucleophiles. masterorganicchemistry.com These reactions can lead to the formation of tetrahedral intermediates, which can then either revert to the starting material or proceed to form new products.

Hydrolysis:

Under acidic or basic conditions, the carboxamide can be hydrolyzed to the corresponding carboxylic acid, 1-(methylamino)cyclobutane-1-carboxylic acid, and ammonia. The mechanism involves the nucleophilic attack of water (under acidic conditions after protonation of the carbonyl oxygen) or a hydroxide (B78521) ion (under basic conditions) on the carbonyl carbon. mdpi.com

Reaction with Organometallic Reagents:

Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the carbonyl group. However, the initial adduct is often unstable and can lead to a variety of products depending on the reaction conditions and the nature of the organometallic reagent.

Role of Strain in Reaction Pathways and Selectivity

The inherent ring strain of the cyclobutane core in this compound is a critical determinant of its chemical reactivity and the selectivity observed in its transformation pathways. This strain arises from the deviation of the C-C-C bond angles from the ideal tetrahedral angle of 109.5° to approximately 88°-90°, creating significant angle and torsional strain. The total ring strain energy of cyclobutane is approximately 26.3 kcal/mol. acs.org This stored potential energy provides a thermodynamic driving force for reactions that lead to the opening or rearrangement of the four-membered ring, resulting in more stable, less strained structures. nih.govresearchgate.net

The reactivity of cyclobutane derivatives is often characterized by ring-opening reactions that would not be favorable for unstrained acyclic or larger cyclic systems. For instance, the high strain energy makes cyclobutanes susceptible to cleavage under conditions that would not affect a comparable open-chain molecule. acs.org This increased reactivity is a key feature that can be harnessed to direct synthetic transformations toward specific products.

Detailed Research Findings:

Research into the reactivity of substituted cyclobutanes has demonstrated that the substituents on the ring play a crucial role in modulating the reaction pathways and selectivity. In the case of this compound, the presence of both an amino group and a carboxamide group at the same carbon atom (a quaternary center) significantly influences its reactivity profile.

Studies on related aminocyclobutane systems have shown that they can undergo a variety of transformations, including ring-opening, rearrangement, and substitution reactions. The selectivity of these reactions is often dictated by the nature of the reagents and the reaction conditions, which can be tuned to favor one pathway over another.

For example, in palladium-catalyzed reactions of cyclobutanols, the choice of ligand can control the regioselectivity of aminocarbonylation to yield either 1,1- or 1,2-substituted cyclobutanecarboxamides. nih.gov While this study was on cyclobutanols, the principles of ligand-controlled selectivity can be extended to other cyclobutane derivatives. The high ring strain of cyclobutanols makes them prone to ring-opening in the presence of transition metals, a reactivity pattern that is also anticipated for this compound. nih.gov

Furthermore, investigations into the C-H arylation of ethyl 1-amino-1-cyclobutanecarboxylate, a closely related derivative, revealed that the α-amino substituent had a significant impact on reactivity. acs.org Specifically, certain protecting groups on the nitrogen led to decomposition or lack of reactivity, highlighting the electronic and steric influence of the substituents on the outcome of the reaction. This suggests that the methylamino group in this compound would similarly exert a strong directing effect in various chemical transformations.

Ring-expansion rearrangements are another common pathway for strained cyclobutane systems, driven by the formation of a more stable, larger ring. researchgate.net For instance, the hydrolysis of a cyclobutyl derivative can lead to a cyclopentane (B165970) through a carbocation rearrangement, a process favored by the release of ring strain. researchgate.net

Interactive Data Tables:

The following tables summarize hypothetical reactivity data for this compound based on established principles of cyclobutane reactivity. These tables are intended to be illustrative of the types of reaction pathways and selectivities that are influenced by ring strain.

Table 1: Ring-Opening Reactions of this compound

Reagent/ConditionMajor Product(s)Minor Product(s)SelectivityDriving Force
H₂/Pd, high pressure4-Methylamino-4-carboxamidobutane-HighRelease of ring strain
Strong Acid (e.g., HBr)Ring-opened halo-amideRearranged productsModerateProtonation followed by nucleophilic attack and ring cleavage
Photoredox Catalysisγ,δ-Unsaturated amideIsomeric productsHighStrain-release via radical intermediate

Table 2: Rearrangement Reactions of this compound Derivatives

Reaction TypeReagent/CatalystProduct StructureSelectivityMechanistic Feature
Wagner-Meerwein RearrangementLewis AcidCyclopentyl derivativeHighFormation of a more stable carbocation and release of ring strain
Semipinacol RearrangementOxidizing AgentSubstituted pyrrolidinoneModerate to HighMigration of a carbon atom to an adjacent electron-deficient center
acs.orgacs.org-Sigmatropic RearrangementThermal/PhotochemicalUnsaturated acyclic amideHighConcerted pericyclic reaction driven by strain release

Advanced Structural Characterization and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a powerful tool for the structural characterization of 1-(methylamino)cyclobutane-1-carboxamide in solution. It provides detailed information about the chemical environment of each atom, their connectivity, and stereochemical relationships.

Proton (¹H) and Carbon (¹³C) NMR for Detailed Structural Assignment

One-dimensional ¹H and ¹³C NMR are fundamental for the initial structural verification of this compound.

¹H NMR: The proton spectrum would exhibit distinct signals for the methyl group protons of the methylamino group, the protons on the cyclobutane (B1203170) ring, and the protons of the primary amide. The chemical shifts (δ) of the cyclobutane protons would be influenced by the electronegativity of the adjacent nitrogen and carbonyl groups. The coupling constants (J-values) between these protons would provide valuable information about their dihedral angles, helping to define the ring's conformation.

¹³C NMR: The carbon spectrum would show characteristic signals for the carbonyl carbon of the amide, the quaternary carbon of the cyclobutane ring bonded to both the amino and carboxamide groups, the other carbons of the cyclobutane ring, and the methyl carbon of the methylamino group. The chemical shifts of the cyclobutane carbons are indicative of the substitution pattern and ring strain. For unsubstituted cyclobutane, the carbons appear at a chemical shift of approximately 22.4 ppm. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated ranges and actual values can vary based on solvent and other experimental conditions.)

Atom Nucleus Predicted Chemical Shift (ppm) Multiplicity
Methyl (CH₃)¹H2.2 - 2.6s
Cyclobutane (CH₂)¹H1.8 - 2.8m
Amide (NH₂)¹H5.0 - 7.5br s
Methylamino (NH)¹H1.5 - 3.0br s
Methyl (CH₃)¹³C30 - 40
Cyclobutane (CH₂)¹³C20 - 40
Quaternary (C)¹³C50 - 70
Carbonyl (C=O)¹³C170 - 180

s = singlet, m = multiplet, br s = broad singlet

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D NMR and for elucidating the stereochemistry.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks within the molecule, confirming the connectivity of the protons on the cyclobutane ring and their relationship to the methylamino proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY or ROESY experiment can provide through-space correlations between protons that are in close proximity, which is crucial for determining the stereochemistry (cis/trans) of the substituents on the cyclobutane ring.

Dynamic NMR for Conformational Exchange Studies

The cyclobutane ring is not planar and can undergo a rapid "puckering" motion. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, could be used to study the energetics of this conformational exchange process in this compound. By analyzing the changes in the lineshapes of the NMR signals with temperature, it would be possible to determine the activation energy for the ring-flipping process.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of this compound and to assess its purity.

High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS)

High-resolution ESI-MS is a soft ionization technique that allows for the accurate mass determination of the molecular ion, typically as a protonated species [M+H]⁺ in positive ion mode. The high accuracy of this measurement allows for the determination of the elemental composition, thus confirming the molecular formula of the compound. For this compound (C₆H₁₂N₂O), the expected exact mass of the protonated molecule [C₆H₁₃N₂O]⁺ would be calculated and compared to the measured value. The fragmentation pattern observed in tandem MS (MS/MS) experiments can provide further structural information, for instance, showing the characteristic loss of the carboxamide group or the methylamino group.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

Ion Species Molecular Formula Calculated Exact Mass (m/z)
[M+H]⁺[C₆H₁₃N₂O]⁺129.1028
[M+Na]⁺[C₆H₁₂N₂ONa]⁺151.0847

Derivatization Strategies for Enhanced MS Analysis

Mass spectrometry (MS) is a powerful tool for determining molecular weight and structure, but the analysis of certain compounds can be improved through chemical derivatization. This process modifies the analyte to enhance its properties for MS analysis, such as increasing its volatility, improving its ionization efficiency, or directing its fragmentation pathways to yield more structurally informative ions. nih.gov For complex molecules like cyclodextrin (B1172386) derivatives, MS is indispensable for detailed structural profiling. nih.gov

For this compound, derivatization can target the two active hydrogen atoms on its secondary amine and primary amide functional groups. These strategies are particularly useful in gas chromatography-mass spectrometry (GC/MS) where volatility is key, or in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) MS to improve ion generation. nih.gov

Common derivatization approaches applicable to this molecule include:

Acylation: Reaction with reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride converts the N-H groups into N-acetyl or N-trifluoroacetyl groups. This can increase volatility and introduce specific fragmentation patterns.

Silylation: Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. This is a very common technique for GC/MS analysis of compounds with -NH and -OH groups.

Reaction with Phenylhydrazines: While often used for carboxylic acids and carbonyls, reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be coupled to the molecule, potentially after hydrolysis of the amide, to introduce a readily ionizable group, enhancing detection in LC/MS. nih.gov

The choice of derivatization agent depends on the specific analytical goal, whether it is for quantification or detailed structural elucidation through tandem mass spectrometry (MS/MS).

Derivatization StrategyTarget Functional Group(s)Potential ReagentPurpose
Acylation Secondary Amine, Primary AmideAcetic Anhydride, Trifluoroacetic Anhydride (TFAA)Increase volatility for GC/MS; create predictable fragmentation.
Silylation Secondary Amine, Primary AmideN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Increase volatility and thermal stability for GC/MS.
Hydrazone Formation Carboxamide (via coupling)3-Nitrophenylhydrazine (3-NPH) with a coupling agent like EDCEnhance ionization for LC/ESI-MS; introduce a chromophore for UV detection. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for identifying functional groups and probing intermolecular interactions, such as hydrogen bonding. cardiff.ac.uk IR spectroscopy measures the absorption of light due to changes in the dipole moment during a vibration, while Raman spectroscopy measures the scattering of light due to changes in the polarizability of the molecule. ksu.edu.sa They provide complementary information: polar bonds like C=O and N-H typically yield strong IR signals, whereas non-polar, symmetric bonds like C-C often produce strong Raman signals. ksu.edu.sa

For this compound, the vibrational spectrum provides a rich fingerprint of its constituent parts.

Amide Group (-CONH₂):

N-H Stretching: Primary amides exhibit two distinct N-H stretching bands in the 3400-3170 cm⁻¹ region. spectroscopyonline.com In the solid state, extensive hydrogen bonding can broaden these bands and shift them to lower frequencies (typically near 3350 and 3180 cm⁻¹). spcmc.ac.in

C=O Stretching (Amide I): This is a very strong and characteristic absorption. For primary amides, it appears around 1690 cm⁻¹ in dilute solutions and shifts to lower wavenumbers (~1650 cm⁻¹) in the solid state due to hydrogen bonding. spcmc.ac.in This band is a sensitive marker for conformational studies. researchgate.net

N-H Bending (Amide II): This band, resulting from the in-plane bending of the N-H bonds, is found in the 1650-1590 cm⁻¹ range. spectroscopyonline.comspcmc.ac.in

Secondary Amine Group (-NHCH₃):

N-H Stretching: Secondary amines show a single, typically weaker N-H stretching band between 3350 and 3310 cm⁻¹. orgchemboulder.com Its position is also sensitive to hydrogen bonding.

N-H Bending: A bending vibration for secondary amines can be observed near 1580-1490 cm⁻¹, though it is often less prominent than the amide bands.

Cyclobutane Ring:

The vibrations of the cyclobutane ring itself are more complex. Studies on substituted cyclobutanes have identified characteristic absorption regions that can confirm the presence of the ring system. dtic.mil These include CH₂ scissoring (~1475 cm⁻¹) and ring puckering or breathing modes at lower frequencies.

The analysis of both IR and Raman spectra allows for a comprehensive vibrational assignment, providing insight into the molecular structure and the intermolecular forces that govern its solid-state packing and solution behavior. nih.gov

Functional GroupVibrational ModeTypical IR Frequency Range (cm⁻¹)Expected IntensityNotes
Primary Amide N-H Asymmetric & Symmetric Stretch3400 - 3170 spectroscopyonline.comMedium-StrongTwo distinct bands expected. Position is sensitive to hydrogen bonding. spcmc.ac.in
C=O Stretch (Amide I)1690 - 1650 spcmc.ac.inStrongA key diagnostic peak. Frequency decreases with increased hydrogen bonding.
N-H Bend (Amide II)1650 - 1590 spectroscopyonline.comMedium-StrongIn-plane bending vibration.
Secondary Amine N-H Stretch3350 - 3310 orgchemboulder.comWeak-MediumA single band, distinguishing it from a primary amine.
N-H Bend1580 - 1490Weak-MediumCan sometimes overlap with other absorptions.
Alkyl Groups C-H Stretch (sp³)3000 - 2850Medium-StrongArises from methyl and cyclobutane C-H bonds.
CH₂ Scissor (Cyclobutane)~1475 dtic.milMediumCharacteristic of the cyclobutane ring.
Molecular Skeleton C-N Stretch1335 - 1020 orgchemboulder.comMediumRepresents vibrations of the bonds connecting nitrogen to carbon atoms.

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of "1-(methylamino)cyclobutane-1-carboxamide". DFT methods balance computational cost and accuracy, making them suitable for studying molecules of this size.

Potential energy surface scans can be performed by systematically rotating key dihedral angles, such as those involving the C-N bonds of the substituents, to map the conformational landscape. These calculations help identify local and global energy minima, which correspond to stable conformers. The predicted geometries provide crucial information on bond lengths, bond angles, and dihedral angles. For instance, the puckering of the cyclobutane (B1203170) ring and the orientation of the substituents relative to the ring are key structural features that can be determined.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For "this compound," the HOMO is expected to be localized primarily on the nitrogen atom of the methylamino group due to its lone pair of electrons. The LUMO is likely to be centered on the carbonyl group of the carboxamide moiety, which is electron-withdrawing. The distribution and energies of these orbitals, which can be visualized and quantified through DFT calculations, provide insights into the molecule's reactivity towards electrophiles and nucleophiles.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterValue (eV)Description
HOMO Energy-8.5Indicates the energy of the highest occupied molecular orbital, related to electron-donating ability.
LUMO Energy1.2Indicates the energy of the lowest unoccupied molecular orbital, related to electron-accepting ability.
HOMO-LUMO Gap9.7The energy difference between the HOMO and LUMO, reflecting chemical reactivity and kinetic stability.

This table is illustrative and based on general principles of organic molecules; specific values would require dedicated DFT calculations.

DFT calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. These predictions are valuable for assigning experimental spectra and can help in the structural elucidation of the molecule and its conformers.

Vibrational (IR and Raman) Spectroscopy: The vibrational frequencies and intensities of "this compound" can be calculated using DFT. These theoretical spectra can aid in the interpretation of experimental infrared (IR) and Raman spectra, allowing for the assignment of specific vibrational modes to functional groups within the molecule, such as the C=O stretch of the carboxamide and the N-H vibrations of the amino group. For similar molecules, the amide C=O stretching frequency is typically observed around 1694 cm⁻¹. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations can explore the dynamic behavior and conformational landscape of "this compound" over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities as a function of time.

These simulations are particularly useful for:

Exploring Conformational Space: MD can reveal the different conformations accessible to the molecule at a given temperature and the transitions between them. This is especially important for a flexible molecule with a puckered ring and rotatable substituents.

Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for the study of how the solvent influences the conformational preferences and dynamics of the solute molecule.

Thermodynamic Properties: By analyzing the simulation trajectory, it is possible to calculate thermodynamic properties such as free energy differences between different conformational states.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry can be employed to investigate the potential chemical reactions involving "this compound," including its synthesis and degradation pathways.

By modeling the reaction pathways, it is possible to identify the transition states, which are the high-energy structures that connect reactants and products. The energy barrier associated with the transition state determines the rate of the reaction. The step with the highest energy barrier is the rate-determining step.

For instance, in the synthesis of "this compound," computational modeling could be used to compare different synthetic routes and identify the most efficient one by calculating the activation energies for each step. Similarly, the degradation of the molecule under various conditions (e.g., hydrolysis) could be studied to understand its stability and predict its degradation products. This involves locating the relevant transition states and calculating the corresponding energy barriers to determine which degradation pathway is most favorable.

Strain Energy Calculations of the Cyclobutane Ring

The cyclobutane ring is characterized by significant ring strain due to the deviation of its C-C-C bond angles (ideally 90° in a planar conformation) from the ideal tetrahedral angle of 109.5°. This strain energy has a profound impact on the molecule's geometry, stability, and reactivity.

The total strain energy of an unsubstituted cyclobutane molecule is experimentally determined to be in the range of 26.3 to 28.1 kcal/mol. wikipedia.orgresearchgate.net This strain is a combination of angle strain (from compressed bond angles) and torsional strain (from eclipsing interactions between adjacent hydrogen atoms). To alleviate some of the torsional strain, cyclobutane adopts a puckered or "butterfly" conformation.

Theoretical Predictions on Substituted Cyclobutanes:

Computational studies on substituted cyclobutanes have provided insights into the effects of substituents on ring strain. For instance, a computational study on 1,1-dimethylcyclobutane indicated that it is more than 8 kcal/mol less strained than unsubstituted cyclobutane. nih.gov This reduction in strain is attributed to the widening of the C1-C2-C4 and C1-C3-C4 angles and a decrease in the C-C bond lengths within the ring, which helps to relieve some of the inherent angle strain.

Computational Methods for Strain Energy Calculation:

The strain energy of this compound can be calculated using various computational methods. A common approach involves the use of isodesmic or homodesmotic reactions. In an isodesmic reaction, the number and type of bonds on both sides of the reaction are conserved. By calculating the enthalpy of reaction for a hypothetical reaction where the strained molecule is converted into strain-free fragments, the strain energy can be determined.

For example, a possible isodesmic reaction for calculating the strain energy of the parent 1-aminocyclobutane-1-carboxamide could be:

C₄H₆(NH₂)(CONH₂) + 4 CH₄ → CH₃CH(NH₂)CONH₂ + 3 CH₃CH₃

The strain energy would be the calculated enthalpy change of this reaction. High-level ab initio or DFT methods would be required to obtain accurate energies for all species involved.

Data Table: Theoretical Strain Energies of Cyclobutane Derivatives

CompoundComputational MethodCalculated Strain Energy (kcal/mol)Reference
CyclobutaneMultiple26.3 - 28.1 wikipedia.orgresearchgate.net
1,1-DimethylcyclobutaneMP2, CCSD(T)>8 kcal/mol less than cyclobutane nih.gov
This compound-Not available-

The table above highlights the established strain energy for cyclobutane and the calculated effect of gem-dimethyl substitution. While specific calculations for this compound are not publicly available, the data for analogous systems strongly suggest a significant influence of the C1 substituents on the ring strain.

Synthetic Utility As a Non Medicinal Chemical Building Block

Incorporation into Complex Molecular Architectures for Material Science Applications

The unique stereochemistry and rigid framework of cyclobutane (B1203170) derivatives are highly sought after for the construction of advanced materials. The presence of both a hydrogen-bond donor/acceptor amide group and a secondary amine in 1-(methylamino)cyclobutane-1-carboxamide provides reactive handles for its incorporation into larger, functional molecular systems. Chemical suppliers categorize related compounds as material building blocks, specifically for polymer science and other material applications. bldpharm.com

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to direct the self-assembly of molecules into larger, ordered structures. The amide and methylamino groups on the this compound scaffold are prime sites for forming the predictable hydrogen bonds necessary to build these assemblies.

Research into related cyclobutane structures has demonstrated their utility in forming complex superstructures:

Organogels: The chiral cyclobutane motif is a key component in some organogelators, where molecules self-assemble to form fibrous networks that immobilize solvents. uab.cat

Rotaxanes: In more complex mechanically interlocked molecules like rotaxanes, a rigid thread-like molecule is encircled by a macrocycle. nih.gov While not specifically citing this compound, research has shown that chiral centers on the thread, similar to the stereocenter in chiral versions of this compound, can induce mechanical point chirality, a feature being explored for applications in catalysis. nih.gov

The ability of the amide and amine functionalities to participate in hydrogen bonding makes this compound a potential candidate for designing novel supramolecular materials where its rigid core can pre-organize the assembly process.

The development of new polymers with tailored properties is a constant goal in material science. Small, functionalized molecules, or monomers, are the fundamental units for building these polymers. Cyclobutane derivatives, noted as "Polymer Science Material Building Blocks" bldpharm.com, serve as sp3-rich, non-planar monomers. This contrasts with the flat, aromatic units common in many traditional polymers, allowing for the creation of materials with unique conformational properties. nih.gov

Cyclobutane β-amino acids, which share structural similarities with this compound, are used to construct foldamers—chain-like molecules that fold into ordered secondary structures, mimicking peptides. chemistryviews.org The constrained cyclobutane ring helps to enforce a specific turn or helical structure in the polymer chain. This pre-organization is critical for designing polymers with predictable three-dimensional shapes and functions.

Asymmetric catalysis, which uses chiral catalysts to produce a specific enantiomer of a product, is a cornerstone of modern chemistry. The effectiveness of a metal-based catalyst often depends on the chiral ligand bound to it. Carboxamide-containing molecules have been successfully used to create chiral ligands for various metal-catalyzed reactions. researchgate.net

The this compound scaffold is well-suited for this application for several reasons:

Rigid Backbone: The cyclobutane ring provides a rigid and predictable framework, which is crucial for creating a well-defined chiral pocket around the metal center. nih.gov This helps to maximize the stereochemical control during the catalytic reaction.

Coordination Sites: The nitrogen and oxygen atoms in the methylamino and carboxamide groups can act as binding sites (or ligating atoms) for a transition metal ion. researchgate.net

Chirality: The compound can be synthesized in specific chiral forms (enantiomers), which is a prerequisite for its use in enantioselective catalysis. nih.gov

Research on related systems has shown that chiral ligands based on different backbones are effective in a range of reactions, and there is a continuous search for new ligand structures to improve performance and expand the scope of catalytic transformations. researchgate.netpharm.or.jp

Application AreaRole of this compound ScaffoldKey Structural FeaturesRelevant Research Area
Supramolecular Assemblies Rigid building block for self-assemblyAmide and amine groups (H-bonding), defined stereochemistryCoordination Polymers, Organogels rsc.orguab.cat
Polymeric Materials Conformationally restricted monomersp3-rich, non-planar cyclobutane ringFoldamers, Specialty Polymers bldpharm.comchemistryviews.org
Chiral Catalysts Chiral ligand backbone for asymmetric catalysisRigid scaffold, metal coordinating groups (N, O)Asymmetric Metal Catalysis nih.govresearchgate.net

Precursor for Advanced Organic Transformations

Beyond its direct incorporation into materials, this compound and its parent acid are valuable precursors for a variety of organic transformations. The strained four-membered ring and its functional groups can undergo specific reactions to yield other complex molecules. nih.gov Cyclobutanols, for instance, are known precursors for synthesizing cyclobutane derivatives. nih.gov

Key synthetic routes and transformations involving the cyclobutane core include:

[2+2] Cycloaddition: This is a fundamental method for creating the cyclobutane ring itself, often starting from alkenes. nih.govrsc.org Photocatalytic versions of this reaction are a common strategy. nih.gov

Functional Group Interconversion: The amine and amide groups can be modified. For example, the amide can be hydrolyzed to the corresponding carboxylic acid, 1-(methylamino)cyclobutane-1-carboxylic acid. rsc.orguni.lu The amine can undergo further alkylation or be used in coupling reactions.

Palladium-Catalyzed Reactions: Methods have been developed for the aminocarbonylation of cyclobutanols to produce cyclobutanecarboxamides, demonstrating a ligand-controlled, regioselective pathway to access these structures. nih.gov

Michael Addition: The Michael addition of nitrogen nucleophiles to cyclobutene-1-carboxylic acid derivatives provides a route to trans-substituted cyclobutane products. chemistryviews.org

A significant challenge and area of research is the direct functionalization of the cyclobutane ring while keeping it intact, as the high ring strain makes it susceptible to ring-opening reactions in the presence of transition metals or radical initiators. nih.gov

Transformation TypeDescriptionStarting Material ExampleProduct Example
Amide Hydrolysis Conversion of the carboxamide to a carboxylic acid.This compound1-(methylamino)cyclobutane-1-carboxylic acid rsc.org
[2+2] Cycloaddition Formation of the cyclobutane ring from two alkene units.Activated AlkenesSubstituted Cyclobutane nih.gov
Aminocarbonylation Introduction of a carboxamide group using carbon monoxide and an amine.CyclobutanolCyclobutanecarboxamide nih.gov
Substitution Replacement of a leaving group on the ring with another functional group.Halogenated CyclobutaneFunctionalized Cyclobutane Derivative

Role in the Development of New Chemical Processes

The search for new chemical processes is often driven by the need for greater efficiency, selectivity, and sustainability. The use of building blocks like this compound can contribute to the development of innovative synthetic methodologies. For example, novel methods have been developed for creating N-cyanocarboxamides under mild conditions, showcasing the ongoing effort to improve synthetic procedures for this class of compounds. nih.gov Furthermore, the development of enzymes capable of catalyzing reactions like nucleophilic aromatic substitution (SNAr) under mild, aqueous conditions represents a frontier in chemical manufacturing that could utilize such building blocks. manchester.ac.uk

Green chemistry is a framework of 12 principles aimed at making chemical processes more environmentally benign. nih.govresearchgate.net The use of this compound and related syntheses can align with several of these principles.

Catalysis: As discussed in section 6.1.3, using this compound to design highly efficient and selective catalysts (Principle 9) can significantly reduce waste by minimizing byproducts and allowing for reactions to proceed with smaller amounts of reagents. nih.govthepharmajournal.com

Atom Economy: Synthetic methods like [2+2] cycloadditions are inherently atom-economical (Principle 2), as all the atoms of the reactants are incorporated into the product. nih.gov Developing catalytic cycles that use this building block efficiently maximizes the incorporation of materials.

Safer Solvents and Auxiliaries: A major goal of green chemistry is to replace hazardous organic solvents with safer alternatives like water or bio-based solvents (Principle 5). mdpi.comorientjchem.org New enzymatic processes are being developed that operate in water, which could be applied to syntheses involving cyclobutane derivatives. manchester.ac.uk

Design for Energy Efficiency: The use of catalysts can lower the activation energy of reactions, reducing the need for high temperatures and pressures, thus saving energy (Principle 6). nih.govmdpi.com Processes that operate at ambient temperature and pressure are ideal.

Green Chemistry PrincipleApplication in Processes Involving this compound
1. Waste Prevention Designing synthetic routes with fewer steps and higher yields to minimize byproduct formation. nih.gov
2. Atom Economy Utilizing addition reactions like [2+2] cycloadditions where most reactant atoms are incorporated into the product. nih.gov
5. Safer Solvents Developing syntheses in water or other green solvents, potentially through biocatalysis. orientjchem.org
6. Energy Efficiency Employing catalysts to enable reactions to occur under milder conditions (lower temperature/pressure). mdpi.com
9. Catalysis Using the molecule as a scaffold for chiral catalysts that are highly selective and can be used in small amounts. nih.gov

By serving as a building block for highly efficient catalytic processes and being amenable to modern synthetic methods that prioritize sustainability, this compound has a clear role in the advancement of greener chemical manufacturing. thepharmajournal.com

: Catalytic Systems Development

While the direct application of this compound as a foundational component in the development of catalytic systems is not extensively documented in publicly available research, the broader class of molecules to which it belongs—cyclobutane amino acid derivatives—holds recognized potential as versatile building blocks in catalysis. researchgate.net These conformationally constrained structures are of interest in the design of novel ligands and chiral catalysts. researchgate.netmdpi.com The inherent rigidity of the cyclobutane ring can impart specific stereochemical control in catalytic transformations, a desirable feature in asymmetric synthesis. nih.govresearchgate.net

The potential utility of aminocyclobutane derivatives in catalysis can be inferred from research into related structural motifs. For instance, amino acids and their derivatives are widely employed as chiral ligands for transition metal catalysts. mdpi.comresearchgate.netresearchgate.net These ligands can coordinate with metal centers through their amino and carboxylate or amide functionalities, creating a chiral environment that can influence the stereochemical outcome of a reaction. mdpi.comnih.gov

Research has demonstrated that cyclobutane derivatives can serve as scaffolds for creating molecules with specific three-dimensional arrangements, a key aspect of catalyst and ligand design. nih.gov The development of synthetic methods to produce variously substituted cyclobutanes, including those with amino and amide groups, provides a toolbox for creating a diverse range of potential ligands. nih.govchemistryviews.org For example, palladium-catalyzed processes have been developed for the synthesis of substituted cyclobutanecarboxamides, highlighting the accessibility of these structures. nih.gov

Furthermore, the functional groups present in this compound—a secondary amine and a primary amide—offer potential coordination sites for metal ions. The nitrogen atoms of these groups could, in principle, act as donors to form stable complexes with transition metals, which are at the core of many catalytic systems. The stereochemistry of the cyclobutane backbone could then play a role in enantioselective catalytic processes.

While direct evidence is lacking for this compound, the principles of catalyst design and the known applications of related amino acid and cyclobutane structures suggest a potential, albeit currently unexplored, role in the development of novel catalytic systems. Future research may yet uncover specific applications for this and related compounds as ligands or chiral auxiliaries in catalysis.

Advanced Analytical Methodologies for Compound Characterization in Diverse Chemical Systems

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of non-volatile compounds and for profiling related impurities. Due to the polar nature of 1-(methylamino)cyclobutane-1-carboxamide, arising from its amine and amide functionalities, reversed-phase (RP-HPLC) and hydrophilic interaction liquid chromatography (HILIC) are the most suitable modes of separation.

For RP-HPLC, C18 or polar-embedded columns are commonly used. However, the high polarity of the analyte can lead to poor retention on traditional C18 phases. nih.gov To overcome this, HILIC is an excellent alternative, providing strong retention for highly polar compounds. nih.gov A HILIC method would typically employ a polar stationary phase (e.g., bare silica (B1680970), amide, or diol) with a mobile phase consisting of a high percentage of an organic solvent like acetonitrile (B52724) and a small percentage of an aqueous buffer. nih.govmonash.edu

Impurity profiling would involve subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. The resulting mixture is then analyzed by a validated stability-indicating HPLC method to separate the parent compound from any potential degradation products.

Table 1: Illustrative HILIC Method for Purity Analysis of this compound

ParameterCondition
Column BEH Amide Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium (B1175870) Formate (B1220265) in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Detection UV at 210 nm or Charged Aerosol Detector (CAD)
Expected RT ~ 4.5 min

Given the chiral nature of the C1 carbon in the cyclobutane (B1203170) ring, separating the enantiomers of this compound is critical. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most effective method for this purpose. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are highly versatile and have demonstrated broad applicability for the separation of amino acid derivatives. yakhak.org

Separation can be achieved under normal-phase, polar organic, or reversed-phase conditions. chromatographytoday.com The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol) for normal-phase, significantly influences the enantioselectivity. yakhak.org The interaction between the analyte's functional groups (amine, amide, and the chiral center's spatial arrangement) and the chiral selector of the CSP enables the differential retention of the two enantiomers. Macrocyclic antibiotic-based CSPs, such as those using teicoplanin or vancomycin, are also highly effective for separating underivatized cyclic amino acids and their derivatives. chromatographytoday.comnih.gov

Table 2: Example Chiral HPLC Method for Enantiomeric Separation

ParameterCondition
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA)
Mobile Phase Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 215 nm
Expected Elution Enantiomer 1: ~ 8.2 min, Enantiomer 2: ~ 9.5 min

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool that combines the separation capabilities of HPLC with the mass analysis capabilities of MS, providing high selectivity and sensitivity. For this compound, LC-MS is invaluable for confirming the molecular weight of the parent compound and for identifying and characterizing impurities and degradation products, even at trace levels. nih.gov

Electrospray ionization (ESI) in positive ion mode would be the preferred ionization technique, as the methylamino group is readily protonated to form a [M+H]⁺ ion. Tandem mass spectrometry (MS/MS) can be used to generate characteristic fragmentation patterns, which are crucial for structural elucidation of unknown impurities. rsc.org For quantitative analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) can provide excellent sensitivity and specificity. nih.gov The use of volatile mobile phase buffers, such as ammonium formate or ammonium acetate, is essential for compatibility with MS detection. nih.gov

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. sigmaaldrich.com Due to its low volatility and polar functional groups, this compound cannot be analyzed directly by GC. Therefore, a derivatization step is necessary to convert it into a more volatile and less polar analog. sigmaaldrich.comnih.gov

Common derivatization strategies for amino acids and amines include:

Silylation: Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with the amine and amide hydrogens to form stable TBDMS derivatives. sigmaaldrich.commdpi.com

Acylation: Reagents such as pentafluoropropyl chloroformate can be used to acylate the amine group, often following an esterification of the carboxylic acid precursor. researchgate.net

Once derivatized, the compound can be separated on a low- to mid-polarity capillary column and detected with high sensitivity using a flame ionization detector (FID) or a mass spectrometer (GC-MS). researchgate.netnih.gov GC-MS provides both retention time and mass spectral data, allowing for confident peak identification. Chiral GC columns, such as those coated with cyclodextrin (B1172386) derivatives, can also be used to analyze the enantiomeric purity of the derivatized compound.

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) offers an alternative, high-efficiency separation mechanism based on the differential migration of charged species in an electric field. It requires very small sample volumes and can be a rapid analysis technique. oup.com

For this compound, which is a basic compound, separation in a low pH buffer would result in the analyte being positively charged and migrating towards the cathode. CE is particularly well-suited for the analysis of underivatized amino acids. oup.comnih.gov Detection can be achieved using a UV detector, although sensitivity might be low if the molecule lacks a strong chromophore. In such cases, indirect UV detection, where a UV-absorbing molecule is added to the background electrolyte, can be employed. horiba.com Coupling CE with mass spectrometry (CE-MS) significantly enhances detection sensitivity and specificity, allowing for the analysis of complex mixtures and trace-level components. creative-proteomics.com

Development of Novel Analytical Probes and Detection Methods

Research into novel analytical methods often focuses on improving detection sensitivity and selectivity. For a compound like this compound, this could involve the development of new derivatizing agents. For instance, a derivatizing reagent that introduces a highly fluorescent tag onto the primary amide or secondary amine would allow for extremely sensitive detection using HPLC with fluorescence detection (HPLC-FLD).

Another area of development is in advanced mass spectrometry techniques. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, facilitating the determination of elemental compositions for the parent compound and its impurities without the need for reference standards. Ion mobility spectrometry, when coupled with LC-MS, can provide an additional dimension of separation based on the size and shape of the ions, which can be useful for separating isomeric impurities. nih.gov

Future Research Directions and Outlook

Exploration of Unconventional Synthetic Routes

The development of novel and more efficient synthetic pathways is paramount to enabling broader access to and exploration of 1-(methylamino)cyclobutane-1-carboxamide and its derivatives. Future research will likely pivot from classical batch chemistry towards more sophisticated and sustainable methods.

Photocatalytic [2+2] Cycloadditions: The construction of the cyclobutane (B1203170) core is arguably the most crucial step in the synthesis. Visible-light photocatalysis has emerged as a powerful and green method for conducting [2+2] cycloaddition reactions to form four-membered rings. nih.govdigitellinc.com This approach offers mild reaction conditions and the ability to construct complex, stereodefined cyclobutane scaffolds from readily available alkenes. nih.gov Future work could focus on developing enantioselective photocatalytic methods to control the stereochemistry of the cyclobutane ring in precursors to this compound.

C-H Functionalization: Instead of building the molecule from scratch, C-H functionalization logic offers a revolutionary approach to modify existing cyclobutane frameworks. acs.orgnih.gov This strategy allows for the direct introduction of functional groups onto the cyclobutane ring, guided by a directing group, which could be the carboxamide moiety itself. baranlab.orgacs.org This would enable the late-stage diversification of the core structure, providing rapid access to a library of analogues for various applications. Research into catalyst-controlled, site-selective C-H functionalization will be key to unlocking this potential. nih.gov

Flow Chemistry for Amide Bond Formation: The formation of the amide bond is another critical transformation. Continuous-flow chemistry offers significant advantages over traditional batch methods, including enhanced reaction control, improved safety, and higher yields. nih.govamidetech.com Implementing the amidation step in a flow reactor could lead to a more efficient and scalable synthesis of this compound. researchgate.netthieme-connect.com This is particularly relevant for overcoming challenges associated with exothermic reactions or unstable intermediates. acs.org

Mechanochemistry: A truly unconventional approach involves the use of mechanical force to drive chemical reactions. Mechanochemical synthesis, typically performed in a ball mill, can reduce or eliminate the need for solvents, making it an environmentally friendly alternative. Exploring the mechanochemical synthesis of the cyclobutane ring or the amide bond could lead to novel, solvent-free routes to the target compound.

Synthetic MethodPotential AdvantagesKey Research FocusRelevant Precursors/Moieties
Photocatalytic [2+2] CycloadditionMild conditions, high stereocontrol, green chemistry. nih.govrsc.orgEnantioselective catalysis, substrate scope expansion. nih.govAlkenes, Enones
C-H FunctionalizationAtom economy, late-stage diversification, access to novel analogues. acs.orgnih.govCatalyst development for regioselectivity and stereoselectivity. nih.govCyclobutane carboxylic acids, Amides
Flow ChemistryScalability, improved safety, higher efficiency, precise control. nih.govamidetech.comReactor design, optimization of reaction parameters.Carboxylic acids, Amines
MechanochemistrySolvent-free, energy-efficient, novel reactivity.Reaction condition screening, scalability.Solid-state starting materials

Integration of Artificial Intelligence and Machine Learning in Synthesis Design

The synergy between artificial intelligence (AI) and chemistry is set to revolutionize how molecules are designed and synthesized. For this compound, AI and machine learning (ML) will play a pivotal role in accelerating its development.

Reaction Condition Optimization: Machine learning algorithms can significantly reduce the time and resources required to optimize reaction conditions. beilstein-journals.orgbeilstein-journals.org By using techniques like Bayesian optimization or active learning, an ML model can intelligently suggest the next set of experiments to perform to maximize yield or selectivity, navigating the complex parameter space of a chemical reaction with minimal data. duke.edunih.gov This would be invaluable for optimizing the key steps in the synthesis of the target compound.

Generative Models for Novel Analogues: Generative deep learning models can design entirely new molecules with desired properties. acs.orgnih.gov By training these models on chemical data and specifying desired attributes (e.g., specific physical or chemical properties), it is possible to generate novel cyclobutane-containing structures that are synthetically accessible and have potential for specific applications. acs.orgnih.govresearchgate.net This opens the door to the de novo design of functional molecules based on the this compound scaffold.

AI/ML ApplicationFunctionImpact on Synthesis of this compound
Retrosynthesis PredictionProposes efficient synthetic routes by identifying key bond disconnections. arxiv.orgFaster and more innovative pathway design. acs.org
Reaction Condition OptimizationIdentifies optimal reaction parameters (temperature, catalyst, solvent) with fewer experiments. beilstein-journals.orgduke.eduHigher yields, reduced costs, and faster development cycles. beilstein-journals.org
Generative ModelsDesigns novel molecules with specific, desirable properties. acs.orgnih.govDiscovery of new derivatives for targeted non-biological applications.

Expanding the Scope of Non-Biological Applications

While the structural motifs present in this compound are of interest in medicinal chemistry, future research is expected to significantly broaden its applications into the realm of materials science. lifechemicals.com

Mechanophores in Stress-Responsive Polymers: The cyclobutane ring is a known mechanophore—a molecular unit that responds to mechanical force in a specific and controlled way. duke.edu When incorporated into a polymer chain, the cyclobutane ring can undergo a [2+2] cycloreversion under stress, altering the material's properties. nih.gov This can be harnessed to create self-healing materials, stress sensors, or polymers that change color or fluorescence in response to damage. rsc.org Future research could involve synthesizing polymers incorporating derivatives of this compound to study how the amide and methylamino groups influence the mechanochemical properties of the resulting materials. nih.gov

Building Blocks for Supramolecular Assemblies: The rigid, three-dimensional structure of the cyclobutane ring makes it an attractive building block for constructing complex supramolecular architectures. The amide group's ability to form hydrogen bonds provides a directional handle for self-assembly. Research in this area could explore the use of this compound derivatives in the design of molecular cages, frameworks, or other ordered structures with potential applications in catalysis or molecular recognition.

Non-Biological ApplicationUnderlying PrinciplePotential Functionality
Mechanophores in PolymersForce-induced [2+2] cycloreversion of the cyclobutane ring. duke.edunih.govStress-sensing, self-healing, colorimetric damage indicators. rsc.org
Supramolecular ChemistryRigid 3D scaffold and hydrogen bonding capabilities of the amide group. lifechemicals.comFormation of molecular containers, porous materials, and sensors.

Advanced Mechanistic Insights through Real-Time Spectroscopy

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for its optimization and control. The move towards real-time, in-situ monitoring of chemical reactions provides an unprecedented window into these processes.

In-situ Spectroscopic Monitoring: Techniques such as Raman and Infrared (IR) spectroscopy, coupled with fiber-optic probes, allow for the continuous monitoring of a reaction as it happens. optica.orgnih.gov This enables the tracking of reactant consumption, product formation, and the identification of transient intermediates that would be missed by traditional offline analysis. acs.org Applying these techniques to the key bond-forming steps in the synthesis of this compound will provide invaluable kinetic and mechanistic data. numberanalytics.com

Advanced and Hyphenated Techniques: The future of mechanistic studies lies in more advanced and multidimensional spectroscopic methods. numberanalytics.comnumberanalytics.com Time-resolved spectroscopy can capture events on ultrafast timescales, providing detailed information about transition states and reaction dynamics. fiveable.me Hyphenated techniques, which combine a separation method like chromatography with a spectroscopic detector, can unravel complex reaction mixtures and provide a more complete picture of the reaction landscape. rsc.orgresearchgate.net These advanced tools will be instrumental in elucidating the intricate details of the synthetic routes to this compound.

Spectroscopic TechniqueInformation GainedApplication in Synthesis
In-situ Raman/IR SpectroscopyReal-time concentration profiles, reaction kinetics, detection of intermediates. optica.orgacs.orgOptimization of reaction conditions, mechanism elucidation. numberanalytics.com
Time-Resolved SpectroscopyDynamics of bond formation/breaking, characterization of short-lived species. numberanalytics.comUnderstanding transition states and fundamental reaction pathways. fiveable.me
Hyphenated Methods (e.g., LC-IR)Analysis of complex mixtures, identification of side products and impurities. numberanalytics.comPurity analysis, byproduct formation studies.

Q & A

Q. What are the common synthetic routes for preparing 1-(methylamino)cyclobutane-1-carboxamide, and what reaction conditions are critical for optimizing yield?

Methodological Answer:

  • Key Synthetic Routes :
    • Cyclobutane Functionalization : Start with a cyclobutanone precursor. Introduce the methylamino group via reductive amination using methylamine and a reducing agent (e.g., NaBH3_3CN or H2_2/Pd-C). Subsequent carboxamide formation can be achieved through coupling reactions (e.g., EDCI/HOBt-mediated amidation) with carboxylic acid derivatives .
    • Ester-to-Amide Conversion : Synthesize methyl 1-(methylamino)cyclobutane-1-carboxylate via esterification, then hydrolyze the ester to the carboxylic acid (using NaOH/H2_2O), followed by amidation with ammonium chloride or ammonia .
  • Critical Conditions :
    • Temperature Control : Maintain reflux conditions (~80°C) during esterification or amidation to prevent side reactions.
    • Catalyst Selection : Use sodium ethoxide or tert-butoxide for base-mediated steps to enhance nucleophilicity .
    • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound, and what characteristic signals should researchers expect?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1^1H NMR : Expect a singlet for the cyclobutane ring protons (δ 2.5–3.5 ppm) and a broad peak for the NH group (δ 5.0–6.0 ppm). The methylamino group (-NCH3_3) appears as a singlet (~δ 2.2 ppm) .
    • 13^{13}C NMR : The cyclobutane carbons resonate at δ 25–35 ppm, while the carboxamide carbonyl appears at δ 165–175 ppm .
  • Mass Spectrometry (MS) :
    • HRMS : Look for the molecular ion peak [M+H]+^+ at m/z ≈ 157.12 (C7_7H12_{12}N2_2O) .
  • High-Performance Liquid Chromatography (HPLC) :
    • Use a C18 column with UV detection (λ = 210 nm) to assess purity. Retention times vary based on mobile phase (e.g., acetonitrile/water gradients) .

Advanced Research Questions

Q. How can researchers address challenges related to stereochemical control during the synthesis of this compound, particularly in achieving desired cis/trans configurations?

Methodological Answer:

  • Chiral Auxiliaries : Employ enantiomerically pure starting materials (e.g., (1R,2S)-configured cyclobutane derivatives) to direct stereochemistry .
  • Asymmetric Catalysis : Use chiral catalysts (e.g., BINAP-Ru complexes) in hydrogenation or amidation steps to favor specific configurations .
  • Chromatographic Separation : Utilize chiral stationary phases (e.g., Chiralpak® columns) for resolving diastereomers post-synthesis .

Q. What strategies are recommended for analyzing and reconciling contradictory data in reaction mechanisms involving cyclobutane ring-opening or functionalization steps?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps (e.g., ring strain vs. nucleophilic attack) .
  • Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to map transition states and validate proposed mechanisms against experimental data .
  • In Situ Monitoring : Use techniques like FT-IR or ReactIR to track intermediate formation and adjust reaction parameters dynamically .

Q. What computational modeling approaches are suitable for predicting the reactivity and stability of this compound derivatives under varying conditions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
    • Simulate solvation effects in polar (water) vs. nonpolar (toluene) solvents to predict solubility and aggregation behavior .
  • Quantum Mechanical Calculations :
    • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity/electrophilicity.
    • Conformational Analysis : Identify low-energy conformers of the cyclobutane ring to explain steric hindrance in reactions .
  • Machine Learning (ML) :
    • Train models on PubChem data to predict reaction outcomes (e.g., yield, byproducts) based on substituent effects .

Safety and Handling

Q. What protocols should be followed for safe disposal of this compound and its intermediates?

Methodological Answer:

  • Waste Segregation : Separate aqueous and organic waste streams. Neutralize acidic/basic residues before disposal .
  • Incineration : Use licensed facilities for high-temperature incineration (≥1200°C) to ensure complete degradation .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid direct contact using PPE (gloves, goggles) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.